molecular formula C12H13Cl2NO2 B2782258 (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid CAS No. 1049980-61-1

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid

货号 B2782258
CAS 编号: 1049980-61-1
分子量: 274.14
InChI 键: ORFGAWLZIPJNIU-HQJQHLMTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is essential for maintaining normal brain function. CPP-115 has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.

作用机制

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a potent and selective inhibitor of GABA transaminase, the enzyme responsible for the degradation of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, leading to increased inhibitory neurotransmission and a reduction in seizure activity, drug-seeking behavior, and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, leading to increased inhibitory neurotransmission. This increased inhibitory neurotransmission results in a reduction in seizure activity, drug-seeking behavior, and anxiety. Additionally, this compound has been shown to have a neuroprotective effect in animal models of epilepsy, suggesting a potential role in the treatment of neurodegenerative disorders.

实验室实验的优点和局限性

One advantage of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is its potency and selectivity for GABA transaminase. This selectivity reduces the potential for off-target effects and increases the specificity of the compound for the treatment of neurological disorders. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo.

未来方向

There are several potential future directions for the development of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid. One direction is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its in vivo efficacy. Another direction is the investigation of the compound's potential in the treatment of other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of novel treatments for neurological disorders.

合成方法

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis begins with the protection of the carboxylic acid group of L-glutamic acid with tert-butoxycarbonyl (Boc) protecting group. The Boc-protected glutamic acid is then reacted with 2,4-dichlorobenzylamine to form the corresponding amide. The amide is then reduced with sodium borohydride to form the corresponding amine. The amine is then reacted with (S)-(-)-4-benzyl-2-oxazolidinone to form the corresponding diastereomeric mixture of pyrrolidine derivatives. The diastereomers are then separated by column chromatography, and the desired this compound is obtained.

科学研究应用

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has shown promising results in preclinical studies for the treatment of various neurological disorders. In animal models of epilepsy, this compound has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity. This compound has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting a potential role in the treatment of substance abuse disorders. Additionally, this compound has been shown to have anxiolytic effects in animal models of anxiety, indicating a potential role in the treatment of anxiety disorders.

属性

IUPAC Name

(2S,4R)-4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(10(14)5-9)3-7-4-11(12(16)17)15-6-7/h1-2,5,7,11,15H,3-4,6H2,(H,16,17)/t7-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGAWLZIPJNIU-HQJQHLMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。